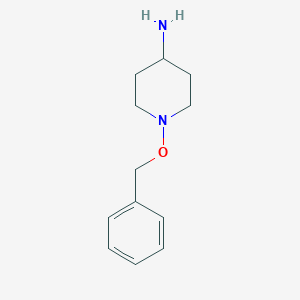

1-(Benzyloxy)piperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-phenylmethoxypiperidin-4-amine |

InChI |

InChI=1S/C12H18N2O/c13-12-6-8-14(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |

InChI Key |

ALSLIQIOAGDZRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzyloxy Piperidin 4 Amine and Analogues

Strategies for N-Alkoxyamine Bond Formation in Piperidine (B6355638) Systems

The formation of the N-O bond, specifically the N-benzyloxy group in this context, is a critical step in the synthesis of 1-(benzyloxy)piperidin-4-amine. Various strategies have been developed to achieve this transformation efficiently.

Reductive Amination Approaches for Piperidine Ring Construction

Reductive amination is a powerful and widely used method for the formation of C-N bonds and can be adapted for the synthesis of N-alkoxy piperidines. chim.itmasterorganicchemistry.comyoutube.com This approach typically involves the reaction of a dicarbonyl compound with an alkoxyamine, where the initial condensation to form an imine or enamine is followed by reduction to the corresponding amine.

One strategy involves the oxidative cleavage of a suitable cyclic precursor to generate a dialdehyde, which can then undergo a double reductive amination with an alkoxyamine. For instance, carbohydrate-derived precursors can be cleaved to yield dialdehydes that, upon reaction with benzyloxyamine and a reducing agent like sodium cyanoborohydride (NaBH3CN), can form the N-benzyloxypiperidine ring. u-szeged.hu The choice of reducing agent is crucial, with reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) also being commonly employed due to their selectivity. masterorganicchemistry.commdpi.comnih.gov

A general procedure for the reductive amination of a ketone with an amine involves the following steps:

Dissolving the ketone and the amine in a suitable solvent.

Adding a reducing agent, such as sodium triacetoxyborohydride. mdpi.comnih.gov

Stirring the reaction mixture until completion.

| Reactants | Reagents | Product | Yield | Reference |

| 1-Benzyl-4-piperidone, 4-tert-butylbenzylamine | Sodium triacetoxyborohydride | 1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine | 70% | mdpi.com |

Direct N-Alkylation and N-Functionalization Strategies

Direct N-alkylation of a pre-formed piperidine ring with a benzyloxy-containing electrophile is another common strategy. researchgate.netacsgcipr.org This typically involves the reaction of a secondary piperidine amine with a benzyl (B1604629) halide or a similar electrophile in the presence of a base.

For instance, the synthesis of N-benzyl piperidine derivatives has been achieved by reacting piperidine with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.netchemicalbook.com To synthesize this compound, a similar approach could be envisioned using a protected 4-aminopiperidine (B84694) and a benzyloxylating agent.

The N-functionalization can also be achieved through other methods, such as the Mitsunobu reaction, although this method has green chemistry concerns due to the reagents used. acsgcipr.org

| Piperidine Derivative | Alkylating Agent | Base/Solvent | Product | Reference |

| Piperidine | Benzyl bromide | K2CO3 / DMF | N-Benzylpiperidine | researchgate.net |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Benzyl bromide | NaH | tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate | nih.gov |

Oxidative Amination Routes for N-O Bond Integration

Oxidative amination presents an alternative approach to form the N-O bond. These methods involve the intramolecular cyclization of an unsaturated amine or the intermolecular reaction of an amine with an alkene in the presence of an oxidant. liverpool.ac.uknih.gov

For example, palladium-catalyzed intramolecular oxidative amination of alkenes has been developed for the synthesis of nitrogen-containing heterocycles. bohrium.com While often leading to 5-exo cyclization products, conditions can be optimized for 6-endo cyclization to form piperidines. The use of specific ligands and oxidants is key to controlling the regioselectivity and enantioselectivity of these reactions. bohrium.com Another approach involves the use of a homogeneous iodine catalyst with a terminal oxidant, which can promote the selective formation of piperidines through a radical C-H functionalization and C-N bond formation pathway. acs.org

Synthesis of the Piperidine Core Structure with 4-Amino Substitution

Cyclization Reactions for Piperidine Ring Formation

Various cyclization strategies can be employed to construct the piperidine ring with the desired 4-amino substitution. mdpi.comnih.gov Intramolecular reactions are particularly powerful for this purpose. For instance, an aza-Prins cyclization of an N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid like aluminum chloride (AlCl3), can yield trans-2-substituted-4-halopiperidines, which can be further functionalized. organic-chemistry.org

Another approach is the intramolecular radical cyclization of amino-aldehydes, which can be catalyzed by cobalt(II) complexes. mdpi.com These reactions can be effective for producing various piperidines.

Derivatization from 4-Piperidone (B1582916) Intermediates

A highly versatile and common approach to 4-aminopiperidines starts from 4-piperidone derivatives. researchgate.netnih.govthieme-connect.com These intermediates can be readily synthesized and then converted to the desired 4-amino products through various transformations.

The most direct method is the reductive amination of a 4-piperidone. mdpi.comnih.gov For the synthesis of this compound, one could start with 1-(benzyloxy)piperidin-4-one (B2643992). This ketone can be synthesized by the N-alkylation of 4-piperidone with benzyl bromide, followed by reductive amination with ammonia (B1221849) or a protected amine source. chemicalbook.com The reductive amination of N-substituted 4-piperidones with various amines using sodium triacetoxyborohydride has been shown to be an effective method for producing a library of 4-aminopiperidine derivatives. mdpi.comnih.gov

Alternatively, the Curtius rearrangement of a carboxylic acid derivative at the 4-position of the piperidine ring can be employed to install the amino group. nih.gov This involves converting a 4-carboxy-piperidine derivative into an acyl azide (B81097), which then rearranges to an isocyanate that can be hydrolyzed to the amine.

| Starting Material | Key Transformation | Product | Reference |

| N-substituted 4-piperidone | Reductive amination | N-substituted 4-aminopiperidine | mdpi.comnih.gov |

| Isonipecotate (Ethyl isonipecotate) | Curtius rearrangement | 4-Aminopiperidine derivative | nih.gov |

| 1-Acetyl-4-piperidone | Reductive alkylation with benzylamine, then hydrogenation | 4-Amino-1-acetylpiperidine | unifi.it |

Multi-Component Reactions for Diverse Piperidine Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, straightforward experimental design, and ability to rapidly generate molecular diversity, making them powerful tools for synthesizing complex heterocyclic scaffolds like piperidines. researchgate.netmdpi.com Several named MCRs, including the Ugi, Passerini, and Biginelli reactions, have been adapted for the construction of substituted piperidine rings.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netresearchgate.net This reaction has been successfully employed to create libraries of 1,4-disubstituted piperidines. researchgate.netresearchgate.net For instance, a one-step synthesis using an Ugi reaction can produce structurally diverse piperidine-based analogues with multiple points of diversity, which is crucial for medicinal chemistry research. researchgate.net A variation, the Joullié-Ugi reaction, which involves cyclic imines, isocyanides, and carboxylic acids, provides a direct pathway to piperidine and pyrrolidine (B122466) peptidomimetics. nih.govacs.org This approach can start from sugar-derived lactams, which are reduced in situ to the required cyclic imine intermediates. acs.org

The Passerini three-component reaction (P-3CR) , discovered in 1921, combines a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) to yield α-acyloxy amides. wikipedia.orgambeed.comnih.gov While the classic Passerini reaction does not directly form the piperidine ring, it can be integrated into synthetic sequences. For example, variations have been developed that use surrogates for the traditional components, such as employing alcohols that are oxidized in situ to aldehydes. researchgate.netnih.gov The reaction's utility has been expanded to create highly functionalized molecules that can serve as precursors to complex heterocyclic systems. nih.gov

The Biginelli reaction is another significant MCR that traditionally produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester, and urea (B33335) under acidic catalysis. researchgate.netorganic-chemistry.org While its primary products are not piperidines, modified Biginelli-type protocols and related MCRs, such as the Mannich reaction, are instrumental in synthesizing piperidine derivatives. mdpi.comnih.gov The aza-Prins cyclization, for example, is an efficient MCR-like pathway for piperidine synthesis that involves the reaction of homoallylic amines with aldehydes. mdpi.com Similarly, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines from a dienolate, an aldimine, and a functionalized aldehyde, mimicking biosynthetic pathways. rsc.org

Table 1: Overview of Multi-Component Reactions in Piperidine Synthesis | Reaction Name | Components | Typical Product | Relevance to Piperidine Synthesis | Citations | | :--- | :--- | :--- | :--- | :--- | | Ugi Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Direct synthesis of 1,4-disubstituted piperidine libraries; synthesis of peptidomimetics. researchgate.netresearchgate.netresearchgate.net | | Passerini Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Used in sequences to build functionalized precursors for heterocycles. wikipedia.orgnih.gov | | Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone | Modified protocols and related MCRs (e.g., Mannich) are used to construct the piperidine core. mdpi.comorganic-chemistry.orgmdpi.com | | Aza-Prins Cyclization | Homoallylic Amine, Aldehyde | 4-Substituted Piperidine | Direct cyclization to form the piperidine ring. mdpi.com | | Vinylogous Mannich Reaction | Dienolate, Aldimine, Aldehyde | Dihydropyridinone | Biosynthesis-inspired route to chiral, multi-substituted piperidines. rsc.org |

Protecting Group Strategies in the Synthesis of Benzyloxy-Substituted Piperidines

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to ensure chemoselectivity by temporarily masking reactive functional groups. univpancasila.ac.id For piperidine derivatives, the secondary amine nitrogen is a common site for protection to prevent unwanted side reactions during subsequent synthetic transformations. atomscientific.com

The benzyl (Bn) group is a frequently used protecting group for the piperidine nitrogen. wikipedia.orggoogle.com It can be introduced under various conditions and is notably stable across a wide range of chemical environments. nih.gov The term "benzyloxy" in this compound refers to the benzyl group attached to the piperidine nitrogen. This N-benzyl group can be removed via hydrogenolysis (catalytic hydrogenation), a method that is generally mild and selective, often employing hydrogen gas and a palladium catalyst. wikipedia.orgnih.gov Other related aralkyl protective groups include p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMPM), which are more labile and can be removed under milder hydrogenolysis conditions or oxidative cleavage. wikipedia.orggoogle.com

Carbamate-based protecting groups are also widely employed for piperidine nitrogen. The most common examples are:

tert-Butoxycarbonyl (Boc): This group is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org The Boc group plays a crucial role in directing lithiation for the asymmetric synthesis of substituted piperidines. acs.org

Carbobenzyloxy (Cbz): Similar to the benzyl group, the Cbz group is typically removed by hydrogenolysis. wikipedia.org

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is distinguished by its lability to basic conditions, commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF). atomscientific.comwikipedia.org

The choice of protecting group is a critical strategic decision in a synthetic plan, dictated by the stability required during subsequent reaction steps and the conditions available for its selective removal without affecting other functional groups in the molecule. univpancasila.ac.id In syntheses aiming for specific stereoisomers, bulky protecting groups can also influence the stereochemical outcome of reactions by directing the approach of reagents from a less sterically hindered face. nih.gov The electronic properties of protecting groups on nearby hydroxyls can also influence the reactivity of the piperidine ring, as demonstrated by pKa measurements in protected 1-deoxynojirimycin, a piperidine-based sugar analogue. nih.gov

Table 2: Common Protecting Groups for Piperidine Nitrogen

| Protecting Group | Abbreviation | Structure | Introduction Reagent (Typical) | Cleavage Conditions | Citations |

|---|---|---|---|---|---|

| Benzyl | Bn | -CH₂Ph | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) | wikipedia.orgnih.gov |

| tert-Butoxycarbonyl | Boc | -C(O)O(CH₃)₃ | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (TFA, HCl) | wikipedia.orgacs.org |

| Carbobenzyloxy | Cbz | -C(O)OCH₂Ph | Benzyl chloroformate (CbzCl) | Hydrogenolysis (H₂, Pd/C) | wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | -C(O)OCH₂-Fm | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | atomscientific.comwikipedia.org |

| p-Methoxybenzyl | PMB | -CH₂-C₆H₄-OCH₃ | PMB-Cl | Hydrogenolysis, Oxidation (DDQ, CAN) | wikipedia.org |

Stereoselective Synthetic Approaches Towards Enantiopure this compound Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance, as different stereoisomers of a chiral molecule often exhibit distinct biological activities. nih.gov Advanced strategies to achieve high enantiopurity include asymmetric synthesis, where a new chiral center is created with a preference for one stereoisomer, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric synthesis of piperidines can be achieved through various methods. One powerful approach involves a nitroalkene/amine/enone (NAE) condensation reaction. rsc.orgacs.org By using a chiral amine as a reactant, chirality can be induced in the newly formed piperidine ring through exocyclic stereochemistry control, leading to enantiopure products with high efficiency. acs.orgnih.gov Following the reaction, a protecting group strategy can be employed to secure the NH-piperidine product while retaining complete chirality. rsc.org Another notable method is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition, which brings together an alkyne, an alkene, and an isocyanate. nih.gov This catalytic, asymmetric method provides facile access to complex piperidine scaffolds with high enantioselectivity. nih.gov Furthermore, stereoselective synthesis of substituted piperidin-4-ols has been accomplished via a gold-catalyzed cyclization of N-homopropargyl amides, which proceeds with excellent diastereoselectivity. nih.gov

Chiral resolution is a classic and effective method for obtaining enantiopure compounds. This technique involves reacting a racemic mixture of an amine with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. google.com These diastereomers possess different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent. For example, (3R, 4R)-N, 4-dimethyl-1-(phenylmethyl)-3-piperidinamine can be prepared by resolving the racemic intermediate with a chiral acid like (2R, 3R)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid. google.com

Another advanced resolution technique is kinetic resolution . This process relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. d-nb.infogoogle.com One enantiomer reacts faster, becoming enriched in the product, while the unreacted starting material becomes enriched in the other enantiomer. d-nb.info For instance, a kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using n-butyllithium and the chiral ligand sparteine, allowing for the isolation of both the substituted product and the recovered starting material with high enantiomeric ratios. acs.org

Table 3: Comparison of Stereoselective Synthetic Strategies for Piperidines

| Strategy | Principle | Key Features | Example Application | Citations |

|---|---|---|---|---|

| Asymmetric Synthesis | Creation of a chiral center with a preference for one enantiomer using chiral catalysts, reagents, or starting materials. | High atom economy; direct access to enantiopure product. | Rhodium-catalyzed [2+2+2] cycloaddition; NAE condensation with chiral amines. | nih.govrsc.orgnih.gov |

| Chiral Resolution | Separation of a racemic mixture via formation of diastereomeric salts with a chiral resolving agent. | Well-established; applicable to a wide range of amines. | Resolution of racemic piperidinamines using chiral carboxylic acids. | google.com |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent, leading to separation. | Can provide access to both enantiomers (product and unreacted starting material). | Resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral ligand. | acs.orggoogle.com |

Chemical Reactivity and Transformation Pathways of 1 Benzyloxy Piperidin 4 Amine

Reactions at the 4-Amino Group of the Piperidine (B6355638) Ring

The primary amino group on the piperidine ring is a potent nucleophile and a key handle for molecular elaboration. It readily participates in a variety of bond-forming reactions, including acylation, alkylation, condensation, and cyclization.

The formation of an amide bond is one of the most fundamental transformations of the 4-amino group. This reaction is typically achieved by treating 1-(benzyloxy)piperidin-4-amine with an acylating agent. Standard protocols involve the use of activated carboxylic acid derivatives such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. ambeed.com

Alternatively, direct coupling with carboxylic acids is a common and efficient strategy. This process utilizes coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the amine. A wide range of modern coupling reagents can be employed for this purpose, offering mild conditions and high yields. nih.govacs.orgorganic-chemistry.org For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), are effective. ub.edu Other powerful systems include phosphonium-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and phosphonic acid anhydrides like T3P (n-propanephosphonic acid anhydride). organic-chemistry.orgdtu.dk

Table 1: Representative Acylation Reactions for Amide Formation

| Acylating Agent/Method | Reagents & Conditions | Product Type |

|---|---|---|

| Acyl Chloride | R-COCl, Triethylamine (Et3N), Dichloromethane (DCM), 0 °C to RT | N-Acyl-1-(benzyloxy)piperidin-4-amine |

| Carboxylic Anhydride | (R-CO)2O, Pyridine, RT | N-Acyl-1-(benzyloxy)piperidin-4-amine |

| Carbodiimide Coupling | R-COOH, EDC, DMAP, DCM, RT | N-Acyl-1-(benzyloxy)piperidin-4-amine |

| Phosphonium Salt Coupling | R-COOH, PyBOP, Diisopropylethylamine (DIPEA), DMF, RT | N-Acyl-1-(benzyloxy)piperidin-4-amine |

| Phosphonic Anhydride | R-COOH, T3P, Pyridine, RT | N-Acyl-1-(benzyloxy)piperidin-4-amine |

The 4-amino group can be alkylated to form secondary or tertiary amines. Direct alkylation can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation.

A more controlled and widely used method for preparing N-alkylated derivatives is reductive amination. ambeed.com This one-pot procedure involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form a transient imine or enamine intermediate. researchgate.net This intermediate is then reduced in situ to the corresponding alkylated amine. researchgate.net A variety of reducing agents are suitable for this transformation, with the choice depending on the substrate and desired reaction conditions. Mild hydride reagents like sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they are selective for the protonated imine over the carbonyl starting material. ambeed.com Another effective system involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of an acid like acetic acid. arkat-usa.org

Table 2: Alkylation and Reductive Amination Protocols

| Reaction Type | Carbonyl Compound | Reagents & Conditions | Product Type |

|---|---|---|---|

| Reductive Amination | Aldehyde (R-CHO) | NaBH(OAc)₃, Dichloroethane (DCE), RT | N-Alkyl-1-(benzyloxy)piperidin-4-amine |

| Reductive Amination | Ketone (R-CO-R') | NaCNBH₃, Methanol (MeOH), Acetic Acid (AcOH), RT | N-Alkyl-1-(benzyloxy)piperidin-4-amine |

| Reductive Amination | Aldehyde (R-CHO) | NaBH₄, Acetic Acid (AcOH), RT | N-Alkyl-1-(benzyloxy)piperidin-4-amine |

| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃, Acetonitrile (B52724) (MeCN), Reflux | N,N-Dialkyl-1-(benzyloxy)piperidin-4-amine |

The primary amine of this compound can serve as a nucleophilic component in condensation reactions, leading to the formation of imines upon reaction with aldehydes and ketones. These imines can be stable, isolable compounds or transient intermediates for further transformations.

More significantly, the bifunctional nature of the molecule allows it to be a key component in the construction of novel heterocyclic systems. Through carefully designed reaction sequences, the amino group can participate in intramolecular or intermolecular condensation and cyclization reactions. For example, reaction with a molecule containing two electrophilic sites can lead to the formation of a new ring fused to or incorporating the piperidine scaffold. Patents have described intramolecular condensation pathways to form bicyclic piperidine derivatives. google.com Similarly, condensation with appropriate precursors can lead to the synthesis of complex heterocycles, such as pyrimidines. These reactions are fundamental in medicinal chemistry for generating molecular diversity and accessing novel pharmacophores. usm.edu

Table 3: Examples of Condensation and Cyclization Reactions

| Reactant(s) | Reagents & Conditions | Product Description | Reference |

|---|---|---|---|

| Piperidine-5-one-2S-carboxylate | Benzyloxyamine hydrochloride, Triethylamine, Toluene (B28343), 40-80 °C | Condensation to form a 5-[(benzyloxy)imino] derivative | google.comgoogle.com |

| β-Dicarbonyl compound | Acid or base catalyst, Reflux | Formation of a fused heterocyclic system (e.g., dihydropyridine (B1217469) derivative) | ambeed.com |

| N-alkoxycarbonyl methyl-L-glutamic acid diester | Strong base (e.g., NaH, NaOtBu), THF, -20 to 30 °C | Intramolecular condensation and cyclization to form a piperidone derivative | google.com |

Diazo coupling reactions are characteristic of primary aromatic amines, which react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form relatively stable arenediazonium salts. These salts are electrophiles that can then couple with activated aromatic rings to form azo compounds. libretexts.org

In contrast, primary aliphatic amines like this compound react with nitrous acid to form aliphatic diazonium salts. These species are highly unstable and readily decompose, losing molecular nitrogen (N₂) to generate a secondary carbocation at the 4-position of the piperidine ring. This carbocation is not a useful intermediate for coupling reactions. Instead, it will rapidly react with any available nucleophiles (like water to form an alcohol) or undergo elimination to form an alkene (tetrahydropyridine). Therefore, diazo coupling is not a synthetically viable pathway for producing stable azo compounds from this compound.

Transformations Involving the N-Benzyloxy Group

The N-benzyloxy group serves as a protecting group for the N-hydroxy piperidine functionality. Its removal, or deprotection, is a crucial step in many synthetic sequences to unmask the N-hydroxy amine for further reactions or to arrive at the final target molecule.

The cleavage of the N-O benzyl (B1604629) bond is most commonly and efficiently achieved through catalytic hydrogenation. organic-chemistry.org This method involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean and proceeds under mild conditions, yielding the deprotected N-hydroxypiperidine and toluene as a byproduct. organic-chemistry.org This is the preferred method when other functional groups in the molecule are stable to reductive conditions.

For molecules containing functionalities sensitive to hydrogenation (e.g., alkenes, alkynes, or other reducible groups), alternative deprotection methods are required. The N-benzyloxy group, being a type of benzyl ether, can also be cleaved under strongly acidic conditions, although this is less common due to the harshness of the reagents. organic-chemistry.org Oxidative cleavage provides another alternative, using reagents that can selectively oxidize the benzyl group. organic-chemistry.org

Table 4: Deprotection Strategies for the N-Benzyloxy Group

| Method | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, Methanol or Ethanol, RT | 4-Amino-N-hydroxypiperidine | Most common and efficient method; clean reaction. |

| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, Methanol, Reflux | 4-Amino-N-hydroxypiperidine | Useful when a hydrogen gas cylinder is inconvenient. |

| Strong Acid Cleavage | HBr in Acetic Acid, RT | 4-Amino-N-hydroxypiperidine | Harsh conditions, limited by substrate tolerance. |

| Oxidative Cleavage | Ozone (O₃), then a reducing agent | 4-Amino-N-hydroxypiperidine | Less common for this specific functionality but a known method for benzyl ethers. organic-chemistry.org |

Rearrangement Reactions of the N-O Bond

The N-O bond within N-alkoxyamines is inherently labile and can undergo several types of reactions, including cleavage and rearrangement, often triggered by thermal, photochemical, or chemical stimuli.

Homolytic Cleavage: The N-O bond can break homolytically (symmetrically) when subjected to heat or light, a process studied extensively in the context of alkoxyamine homolysis. nih.govnih.gov This cleavage would generate a benzyloxy radical and a piperidin-4-aminyl radical. The stability of the radicals formed is a key factor in this process. chimia.ch For instance, when the oxygen is bonded to a benzyl group, cleavage of the O-C bond can compete with or even be favored over N-O bond cleavage, especially at elevated temperatures. researchgate.net The resulting radical intermediates are highly reactive and can engage in subsequent reactions like hydrogen abstraction or dimerization.

Heterolytic Cleavage: Acid-catalyzed heterolytic (asymmetrical) cleavage can occur upon protonation of the oxygen atom. This makes the N-O bond more susceptible to breaking, potentially forming a piperidin-4-ylnitrenium ion and benzyl alcohol. Reductive cleavage is a more common and synthetically useful transformation. Standard catalytic hydrogenation conditions, such as using hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst, effectively cleave the N-benzyloxy group to yield the corresponding secondary amine, piperidin-4-amine. psu.edu This method is a standard deprotection strategy for N-benzyloxyamines. organic-chemistry.org

Rearrangement Reactions: While specific examples involving this compound are not prevalent in the literature, analogous structures undergo rearrangements. For instance, the Wittig rearrangement can occur in benzyloxy-substituted heterocyclic systems upon treatment with a strong base, involving the migration of the benzyl group. nih.gov Another potential pathway, particularly under oxidative conditions, is mesolytic cleavage, which can lead to the formation of nitroxides and carbocations. rsc.org The Fischer-Hepp rearrangement, a reaction involving N-nitroso compounds, demonstrates the capacity for substituents on a nitrogen atom within a heterocyclic ring to migrate, although this typically requires nitrosation first. researchgate.net

Reactivity of the Piperidine Nitrogen in Conjunction with N-O Substitution

The presence of the benzyloxy group directly attached to the piperidine nitrogen significantly modifies its chemical properties compared to a simple tertiary amine.

Basicity: The electronegative oxygen atom of the benzyloxy group withdraws electron density from the nitrogen, substantially reducing its basicity. N-alkoxyamines are several orders of magnitude less basic than their parent amines. chimia.ch Consequently, the piperidine nitrogen in this compound is a much weaker base and nucleophile than the primary amino group at the C4 position. Computational studies on various piperidine derivatives confirm that basicity increases with ring size and is heavily influenced by substituents on the nitrogen. srce.hr In different media, solvent effects can also play a crucial role in determining the basicity of nitrogen heterocyles. irb.hr

Nucleophilicity: Due to this electronic deactivation, the piperidine nitrogen is significantly less nucleophilic. In reactions with electrophiles, such as acylating or alkylating agents, the primary amine at the C4 position is the overwhelmingly preferred site of reaction. This inherent difference in reactivity is a cornerstone for achieving selective functionalization of the molecule. sci-hub.se While the N-O group reduces the nitrogen's reactivity, the nitrogen lone pair can still participate in reactions, such as forming complexes with metals or reacting with very strong electrophiles. acs.orgcsic.es

Investigating Selectivity in Multi-functionalized Systems

The presence of multiple reactive sites in this compound makes it an excellent substrate for investigating chemoselective transformations. The distinct reactivity of the C4-primary amine, the N-benzyloxy piperidine nitrogen, and the N-O bond allows for targeted modifications.

Selective N-Functionalization: The primary amino group at the C4-position is significantly more nucleophilic than the sterically hindered and electronically deactivated N-benzyloxy nitrogen. This allows for highly selective acylation, sulfonylation, or alkylation at the C4-amine. sci-hub.se By choosing appropriate reaction conditions, one can functionalize the C4-amine while leaving the rest of the molecule untouched.

Table 1: Examples of Chemoselective Reactions at the C4-Amine

| Reagent Class | Specific Reagent | Expected Product | Selectivity |

|---|---|---|---|

| Acyl Chloride | Acetyl Chloride | N-(1-(Benzyloxy)piperidin-4-yl)acetamide | High for C4-amine |

| Sulfonyl Chloride | Tosyl Chloride | N-(1-(Benzyloxy)piperidin-4-yl)-4-methylbenzenesulfonamide | High for C4-amine |

Orthogonal Deprotection: The N-benzyloxy group is a versatile protecting group that can be removed under conditions that leave many other functional groups intact. It is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C). psu.edu This allows for an orthogonal protection strategy. For instance, the C4-amino group could be protected with an acid-labile group (like a Boc group). The Boc group could be removed with acid without affecting the N-benzyloxy group, and subsequently, the N-benzyloxy group could be removed by hydrogenation. This ability to selectively deprotect the two nitrogen atoms is highly valuable in multi-step synthesis of complex piperidine derivatives. nih.govrsc.org

Reactivity Control in Multi-Component Reactions: The distinct functionalities allow the molecule to participate in multi-component reactions in a controlled manner. For example, in an Ugi four-component reaction, the primary amine at C4 would act as the amine component, reacting with an aldehyde, an isocyanide, and a carboxylic acid to build molecular complexity in a single step, with the N-benzyloxy group remaining a spectator. researchgate.net This highlights how the varied reactivity within the molecule can be harnessed for efficient synthesis. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(benzyloxy)piperidin-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized for a complete structural assignment.

The ¹H NMR spectrum of this compound provides crucial information regarding the chemical environment of the protons within the molecule. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region of the spectrum, typically between δ 7.2 and 7.4 ppm, as a complex multiplet due to spin-spin coupling. The benzylic methylene (B1212753) protons (O-CH₂-Ph) would likely resonate as a singlet around δ 4.8 ppm.

The protons on the piperidine (B6355638) ring exhibit characteristic chemical shifts and coupling patterns. The proton at the C4 position, being attached to the nitrogen-bearing carbon, is expected to appear as a multiplet. The methylene protons at the C2/C6 and C3/C5 positions adjacent to the nitrogen and the C4 carbon, respectively, will show complex splitting patterns due to both geminal and vicinal coupling. Due to the chair conformation of the piperidine ring, these protons can exist in either axial or equatorial positions, leading to distinct chemical shifts and coupling constants.

A representative ¹H NMR dataset for a closely related analog, N-benzyl-4-aminopiperidine, shows signals at approximately δ 7.2-7.3 (m, 5H, Ar-H), 3.4 (s, 2H, N-CH₂-Ph), 2.8 (m, 2H, piperidine-H), 2.0 (m, 2H, piperidine-H), and 1.4-1.8 (m, 5H, piperidine-H and NH₂). nih.gov

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. The aromatic carbons of the benzyl group are expected to resonate in the δ 127-138 ppm region. The benzylic carbon (O-CH₂) would appear around δ 78 ppm.

The carbon atoms of the piperidine ring will have distinct chemical shifts. The C4 carbon, bonded to the amino group, is anticipated to be in the δ 40-50 ppm range. The C2 and C6 carbons, being adjacent to the nitrogen atom of the benzyloxyamine group, would be shifted downfield compared to the C3 and C5 carbons. For a similar structure, 1-(benzyloxy)piperidin-4-one (B2643992), the piperidine carbons appear at δ 40.9 (C2/C6) and 208.4 (C=O at C4). bldpharm.com In this compound, the C4 signal would be significantly upfield due to the replacement of the carbonyl with an amine group.

A predicted ¹³C NMR spectrum for piperidine itself shows signals at approximately δ 47.9 (C2/C6) and 27.5 (C3/C5), and 25.5 (C4). chemicalbook.com The substitution at N1 and C4 in this compound will influence these chemical shifts.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are indispensable. lmaleidykla.lt

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY correlations would be expected between the vicinal protons on the piperidine ring (e.g., between H2/H6 and H3/H5, and between H3/H5 and H4), confirming their connectivity. ceitec.cz

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal for the benzylic methylene group would show a cross-peak with the corresponding benzylic carbon signal. researchgate.net

| Technique | Purpose | Expected Correlations for this compound |

| COSY | Identifies ¹H-¹H spin-spin couplings | Correlations between vicinal protons on the piperidine ring (H2/H6 ↔ H3/H5; H3/H5 ↔ H4) and within the aromatic ring. |

| HSQC | Correlates protons to their directly attached carbons | Cross-peaks between benzylic CH₂ protons and the benzylic carbon; piperidine ring protons and their respective carbons. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds) | Correlations from benzylic protons to the quaternary aromatic carbon; from piperidine protons to neighboring carbons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₂H₁₈N₂O), the expected exact mass is approximately 206.1419 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. princeton.edu

The fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for N-benzyl derivatives involve the cleavage of the benzylic bond, which would lead to the formation of a tropylium (B1234903) ion at m/z 91. thieme-connect.de Cleavage of the piperidine ring can also occur, leading to characteristic fragment ions. The loss of the benzyloxy group is another possible fragmentation pathway. Analysis of these fragments helps to piece together the molecular structure. libretexts.orgresearchgate.net

| Ion | m/z (Expected) | Identity |

| [M]⁺ | ~206 | Molecular Ion |

| [M - NH₂]⁺ | ~190 | Loss of amino group |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |

| [C₅H₁₀N]⁺ | 84 | Piperidine ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring will appear just below 3000 cm⁻¹. The C-O stretching of the benzyloxy group should be visible in the 1000-1100 cm⁻¹ region. The C-N stretching vibrations are typically found in the 1020-1250 cm⁻¹ range. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 (two bands) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O (Ether) | Stretch | 1000-1100 |

| C-N | Stretch | 1020-1250 |

X-ray Crystallography for Solid-State Structure Determination

While NMR, MS, and IR provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive three-dimensional structure of a compound in the solid state, provided that suitable single crystals can be grown. This technique would confirm the piperidine ring conformation (likely a chair conformation), the bond lengths, bond angles, and the relative stereochemistry of the substituents. researchgate.net

For related piperidine derivatives, X-ray crystallography has been instrumental in confirming their structures, including the orientation of substituents on the piperidine ring. researchgate.net If a crystal structure for this compound were to be determined, it would provide unparalleled detail about its molecular geometry and intermolecular interactions in the solid state.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the development of quantitative analytical methods for pharmaceutical compounds, including this compound. This method allows for the separation, identification, and quantification of the main compound from any potential impurities, starting materials, or degradation products. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound in research and development settings.

Method Development for this compound

The development of an HPLC method for this compound would typically involve a systematic investigation of various chromatographic parameters to achieve optimal separation and detection. Given the chemical nature of the compound, a reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach.

Key steps and considerations in method development include:

Column Selection: A C18 column is a common first choice for compounds of this nature, offering a good balance of hydrophobicity for retaining the analyte. nih.gov Columns with different particle sizes and lengths can be evaluated to balance resolution and analysis time. sielc.com

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent is standard. The organic modifier, typically acetonitrile (B52724) or methanol, is adjusted to control the retention time of the compound. nih.govgsconlinepress.com The aqueous phase often contains a buffer to control pH and an additive like trifluoroacetic acid (TFA) to improve peak shape for amine-containing compounds. nih.gov

Detection Wavelength: A UV detector is commonly used for aromatic compounds like this compound, owing to the presence of the benzyl group. The selection of an appropriate wavelength, often around 210 nm and 254 nm, is crucial for achieving high sensitivity. nih.gov

Flow Rate and Gradient: The flow rate affects the analysis time and separation efficiency. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe and with good resolution. nih.gov

A representative HPLC method for the analysis of piperidine derivatives has been established, providing a basis for a method for this compound. nih.gov

Purity Assessment

Once a suitable HPLC method is developed and validated, it can be used to determine the purity of a sample of this compound. The purity is typically expressed as a percentage of the peak area of the main compound relative to the total area of all detected peaks. For many research and pharmaceutical applications, a purity of ≥95% is often required. nih.gov

The following tables outline typical parameters that would be defined and validated for an HPLC method for this compound, based on methods developed for similar compounds.

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | Agilent Technologies 1260/1290 Infinity II or similar nih.gov |

| Column | Gemini C18 (5 μm, 250 × 4.6 mm) or similar nih.gov |

| Mobile Phase A | 0.1% TFA in Water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Gradient | 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 210 nm and 254 nm nih.gov |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25 °C |

Table 2: Method Validation Parameters (as per ICH Guidelines)

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.999 jipbs.com |

| Accuracy (% Recovery) | 98.0% - 102.0% jipbs.com |

| Precision (% RSD) | ≤ 2% jipbs.com |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from blank, placebo, or known impurities |

| Robustness | Insensitive to small, deliberate variations in method parameters |

Detailed research findings on analogous piperidine derivatives demonstrate the successful application of such HPLC methods for purity assessment, with purities consistently reported at or above 95%. nih.gov For instance, the purity of various synthesized piperidine derivatives was confirmed using analytical HPLC with UV detection, ensuring the quality of the compounds for subsequent biological testing. nih.gov

Computational and Theoretical Investigations of 1 Benzyloxy Piperidin 4 Amine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are pivotal in elucidating the electronic makeup of a molecule. These methods calculate the distribution of electrons and energy levels within the molecule, which dictates its chemical behavior. saarj.comschrodinger.com

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. tandfonline.com This process minimizes the total energy of the molecule to predict its most stable conformation. For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), can accurately predict structural parameters. tandfonline.com

Table 1: Illustrative Optimized Geometrical Parameters for a Piperidin-4-one Skeleton (Data from a related compound)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N | 1.46 | - |

| C-C (ring) | 1.53 | - |

| N-C-C | - | 110.5 |

Note: This data is illustrative and based on calculations for a related benzylpiperidine derivative, not 1-(Benzyloxy)piperidin-4-amine itself. Source: tandfonline.com

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ekb.egresearchgate.net

For piperidine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the nitrogen atom and the phenyl ring of the benzyloxy group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. Quantum chemical studies on related piperidin-4-one derivatives have determined HOMO-LUMO energy gaps that help characterize their stability and reactivity. scirp.org For example, a low ionization potential, related to the HOMO energy, suggests high reactivity. scirp.org

Table 2: FMO Parameters for a Related Piperidine Derivative (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.168 |

| ELUMO | -1.577 |

Note: The values are for (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one and serve as an example. Source: tandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for identifying the sites of electrophilic and nucleophilic reactivity. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential. researchgate.net

In a molecule like this compound, MEP analysis would likely show a negative potential (red/yellow) around the nitrogen atom of the piperidine ring and the oxygen atom of the benzyloxy group, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. ekb.egresearchgate.net Conversely, the hydrogen atoms of the amine group (NH2) would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. dtic.mil

Conformational Analysis and Energy Landscapes

The piperidine ring in this compound is not planar and can adopt several conformations, most notably the chair, boat, and twist-boat forms. Conformational analysis is the study of these different spatial arrangements and their relative energies. nih.gov The chair conformation is generally the most stable for six-membered rings like piperidine, as it minimizes both angle strain and torsional strain. tandfonline.com

Computational methods can map the potential energy landscape, identifying the lowest energy conformations and the energy barriers between them. For substituted piperidines, the orientation of the substituents (axial vs. equatorial) significantly impacts stability. In related molecules, large substituents like the benzyl (B1604629) group have been shown to preferentially occupy the equatorial position to avoid steric clashes. tandfonline.com The presence and positioning of the benzyloxy side chain can also increase conformational order. diamond.ac.uk

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with considerable accuracy. modgraph.co.uk Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift. modgraph.co.uk

Predicting the ¹H NMR spectrum for this compound would involve calculating the chemical shifts for the distinct sets of protons in the molecule. The protons on the benzyl group would be expected in the aromatic region (~7 ppm), while the benzylic protons (-O-CH₂-Ph) would appear further downfield due to the deshielding effect of the adjacent oxygen. libretexts.org The protons on the piperidine ring would have shifts influenced by their proximity to the nitrogen and oxygen atoms and their axial or equatorial positions. libretexts.org Such predictions are crucial for interpreting experimental spectra and confirming the structure of synthesized compounds.

Table 3: Predicted ¹H NMR Chemical Shifts (Illustrative)

| Proton Group | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 |

| Benzylic (-O-CH₂) | ~5.1 |

| Piperidine Ring (CH) | 2.5 - 3.5 |

Note: These are general, illustrative ranges based on typical values for similar functional groups and are not the result of a specific calculation on this compound. Sources: modgraph.co.uklibretexts.org

Molecular Dynamics Simulations to Explore Structural Dynamics

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment (e.g., a solvent or a biological receptor). mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, offering a view of the molecule's flexibility and stability. mdpi.com

For a flexible molecule like this compound, MD simulations can explore the different conformations it can adopt in solution and the timescale of transitions between them. When studying the interaction of a ligand with a protein, MD simulations are used to assess the stability of the binding pose obtained from molecular docking. nih.gov Key parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored over the simulation time. A stable RMSD value indicates that the ligand remains securely in the binding site. mdpi.com Such simulations have been performed on complex systems containing benzyloxy and piperidine moieties to evaluate their stability within protein active sites. researchgate.netd-nb.info

In Silico Molecular Docking Studies with Relevant Biological Targets

Computational and theoretical investigations, particularly in silico molecular docking studies, are pivotal in modern drug discovery and development. These methods predict the binding orientation and affinity of a small molecule to a specific biological target, offering insights into potential therapeutic applications. However, a comprehensive review of the scientific literature reveals a notable absence of specific in silico molecular docking studies focused solely on the compound This compound .

While the direct computational analysis of this compound is not extensively documented, numerous studies have been conducted on its derivatives and structurally similar compounds. These investigations explore the interactions of various substituted piperidine scaffolds with a range of biological targets. For instance, derivatives such as 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-amines have been evaluated as potential acetylcholinesterase inhibitors. ontosight.airesearchgate.net Similarly, computational studies on compounds like (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one have explored their interactions with other biological macromolecules. tandfonline.com

These related studies underscore the significance of the benzyloxy and piperidine moieties in molecular recognition and binding. The general findings from these broader computational analyses suggest that the piperidine scaffold is a versatile framework for designing molecules that can interact with various biological systems, including enzymes and receptors. clinmedkaz.org

Due to the lack of specific data for this compound, a detailed data table of its molecular docking interactions cannot be provided at this time. Further computational research is required to elucidate the specific binding modes and potential biological targets of this particular compound.

Applications in Advanced Organic Synthesis As a Building Block

Role in the Synthesis of Complex Heterocyclic Frameworks

The piperidine (B6355638) moiety is a prevalent scaffold in a vast number of bioactive molecules and natural products. 1-(Benzyloxy)piperidin-4-amine provides a readily available and functionalized piperidine core for the elaboration of more complex heterocyclic systems. The presence of the benzyloxy protecting group on the piperidine nitrogen allows for reactions to be directed at the 4-amino group. Subsequent deprotection of the benzyloxy group can then enable further functionalization at the piperidine nitrogen, leading to a wide array of substituted heterocyclic compounds.

One key application involves its use as a foundational element in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. This approach is highly valued for its efficiency and atom economy. For instance, the primary amine of this compound can participate in reactions like the aza-Diels-Alder reaction, leading to the formation of fused or spiro-heterocyclic systems. researchgate.net These reactions often proceed with high stereoselectivity, enabling the construction of specific stereoisomers.

Furthermore, the strategic placement of the amino group on the piperidine ring makes it a valuable synthon for creating libraries of compounds for drug discovery. By reacting this compound with a variety of electrophiles, a diverse set of derivatives can be synthesized and screened for biological activity.

Utilization in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net While the direct involvement of the N-O bond in this compound in such reactions is not commonly reported, the amino group of this compound is a key functional handle for participating in these transformations.

Specifically, the primary amine at the 4-position can undergo palladium-catalyzed N-arylation or N-alkylation reactions, also known as Buchwald-Hartwig amination. nih.gov This allows for the direct attachment of aryl, heteroaryl, or alkyl groups to the piperidine core, significantly increasing molecular complexity. The benzyloxy group serves as a stable protecting group under many palladium-catalyzed conditions, ensuring that the reaction occurs selectively at the desired amino group.

The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-substituted product and regenerate the palladium(0) catalyst. uwindsor.ca The choice of ligands, base, and reaction conditions is crucial for achieving high yields and preventing side reactions. rsc.org The resulting N-substituted piperidine derivatives are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. researchgate.net

Precursor for Nitrogen-Containing Polycyclic Compounds

The structure of this compound is ideally suited for the synthesis of nitrogen-containing polycyclic compounds. The piperidine ring provides a six-membered nitrogen heterocycle, and the primary amine at the 4-position serves as a reactive site for annulation reactions, where a new ring is fused onto the existing piperidine core.

One common strategy involves a tandem reaction sequence. For example, the primary amine can be acylated with a substrate containing a second reactive group. Subsequent intramolecular cyclization, often promoted by acid or base, can lead to the formation of bicyclic or even more complex polycyclic systems. whiterose.ac.uk The benzyloxy group can be removed at a later stage to allow for further derivatization of the piperidine nitrogen, adding another layer of complexity to the final molecule.

These polycyclic nitrogen-containing scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active compounds. The ability to construct these intricate structures from a relatively simple starting material like this compound highlights its importance as a versatile building block.

Application in Chiral Auxiliaries or Ligands for Asymmetric Synthesis

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral auxiliaries and ligands are essential tools in this field, as they can control the stereochemical outcome of a reaction.

While this compound itself is achiral, it can be used as a scaffold to synthesize chiral ligands. For instance, the primary amine can be reacted with chiral electrophiles to introduce a stereocenter. Alternatively, the piperidine ring can be modified to create a chiral environment. These modified piperidine derivatives can then be used as ligands in metal-catalyzed asymmetric reactions.

The nitrogen atoms in the piperidine ring and the amino substituent can coordinate to a metal center, creating a chiral pocket around the metal that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product. The development of new chiral ligands is an active area of research, and piperidine-based structures derived from this compound offer a promising platform for designing novel and effective ligands for a variety of asymmetric transformations. researchgate.net

Contributions to Medicinal Chemistry Research and Chemical Biology Probe Development

Scaffold Design for Ligand Discovery

The 1-(benzyloxy)piperidin-4-amine core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple, often unrelated, biological targets. The utility of this scaffold lies in its combination of a rigid piperidine (B6355638) ring, which provides a defined three-dimensional structure, and a flexible benzyloxy group that can be modified to explore a wide chemical space and optimize interactions with a target protein.

Researchers have utilized this scaffold to design ligands for a variety of receptors. For instance, the 3- or 4-benzyloxypiperidine framework has been instrumental in the discovery of novel antagonists for the dopamine (B1211576) D4 receptor (D4R), which is a target for neurological and psychiatric disorders. nih.govnih.govresearchgate.netchemrxiv.org By modifying the substituents on the benzyl (B1604629) and piperidine rings, chemists can fine-tune the affinity and selectivity of the ligands for the D4R over other dopamine receptor subtypes. nih.govnih.govresearchgate.netchemrxiv.org

Furthermore, the N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffold has been developed to create potent antagonists for the androgen receptor (AR), a key target in prostate cancer therapy. nih.gov The benzyloxy moiety in these compounds plays a crucial role in establishing key interactions within the ligand-binding pocket of the receptor.

The versatility of the benzyloxypiperidine scaffold is also evident in its use to develop inhibitors for enzymes such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, presenting a potential strategy for new anti-tuberculosis agents. nih.gov

Structure-Activity Relationship (SAR) Studies of Related Piperidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 1-(benzyloxy)piperidine-4-amine, SAR studies have been crucial in optimizing their potency, selectivity, and pharmacokinetic properties.

In the development of MenA inhibitors, for example, SAR studies on piperidine derivatives revealed the importance of a basic piperidine moiety for inhibitory activity. nih.gov Modifications to the benzyloxy portion and other parts of the molecule were systematically explored to improve both potency and drug-like properties, such as reducing lipophilicity. nih.gov

Similarly, in the context of sigma receptor ligands, systematic modifications of 1-aralkyl-4-benzylpiperidine derivatives have been conducted to delineate the structural requirements for affinity and selectivity for σ1 and σ2 receptor subtypes. nih.gov These studies have shown that subtle changes in the aralkyl group can significantly alter the binding profile of the compounds. nih.gov

The following table summarizes key SAR findings for various piperidine derivatives:

| Target | Scaffold/Derivative Class | Key SAR Findings | Reference(s) |

| Dopamine D4 Receptor | 3- or 4-Benzyloxypiperidine | Modifications on the benzyl and piperidine rings influence affinity and selectivity. The position of the benzyloxy group (3- or 4-) affects activity. | nih.govnih.govresearchgate.netchemrxiv.org |

| MenA (M. tuberculosis) | Piperidine derivatives | A basic piperidine moiety is crucial for activity. Lipophilicity can be modulated by altering substituents to improve drug-like properties. | nih.gov |

| Sigma Receptors | 1-Aralkyl-4-benzylpiperidine | Modifications on the aralkyl moiety significantly impact affinity and selectivity for σ1 and σ2 subtypes. | nih.gov |

| Serotonin (B10506) Transporter | 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine | The nature of the aryl group and the presence of the 4-fluorobenzyloxy moiety are critical for high-affinity binding. | nih.gov |

These SAR studies provide a roadmap for the rational design of more effective and specific therapeutic agents based on the piperidine scaffold.

Development of Chemical Probes for Receptor Studies (e.g., Dopamine Receptors, Serotonin Transporters)

Chemical probes are essential tools in chemical biology for the study of biological systems. They are small molecules designed to interact with a specific protein target, allowing researchers to investigate the function and regulation of that target. Derivatives of 1-(benzyloxy)piperidine-4-amine have been successfully developed as chemical probes for various receptors, including dopamine receptors and serotonin transporters.

For instance, selective D4R antagonists based on the 3- or 4-benzyloxypiperidine scaffold serve as valuable chemical probes to explore the role of this receptor in the central nervous system. nih.govnih.govresearchgate.netchemrxiv.org These probes can be used in both in vitro and in vivo studies to dissect the signaling pathways and physiological functions mediated by the D4R.

In the realm of serotonin transporter (SERT) research, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been synthesized and evaluated as high-affinity ligands. nih.gov These compounds can be radiolabeled and used in binding assays to characterize the transporter and to screen for new potential antidepressants that target SERT. nih.gov The high affinity and selectivity of these probes are critical for obtaining reliable and interpretable experimental results.

The table below highlights examples of piperidine-based chemical probes and their applications:

| Target Receptor | Probe Scaffold/Derivative | Application | Reference(s) |

| Dopamine D4 Receptor | 3- or 4-Benzyloxypiperidine Antagonists | Studying the role of D4R in neurological and psychiatric conditions. | nih.govnih.govresearchgate.netchemrxiv.org |

| Serotonin Transporter | 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine | Characterizing SERT and screening for novel antidepressant compounds. | nih.gov |

The development of such specific and potent chemical probes is a testament to the versatility of the this compound scaffold in facilitating our understanding of complex biological systems.

Rational Design of Compound Libraries for Target Validation

Target validation is a critical step in the drug discovery process, where the role of a potential drug target in a disease is confirmed. The rational design of compound libraries plays a pivotal role in this process by providing a diverse set of molecules for screening against the target of interest. The this compound scaffold is an excellent starting point for the construction of such focused libraries due to its synthetic tractability and its proven ability to interact with a range of biological targets.

By employing combinatorial chemistry and parallel synthesis techniques, researchers can generate large libraries of this compound derivatives with variations at multiple points of the molecule. For example, different substituents can be introduced on the benzyl ring, the piperidine nitrogen, and the 4-amino group, leading to a vast array of structurally diverse compounds.

This approach has been applied to the discovery of inhibitors for various enzymes and ligands for different receptors. For instance, a library of piperidine derivatives was synthesized to explore the SAR of MenA inhibitors, leading to the identification of compounds with improved potency and pharmacokinetic profiles. nih.gov Similarly, libraries of aralkyl derivatives of 4-benzylpiperidine (B145979) have been created to systematically probe the binding requirements of sigma receptors. nih.gov

The principles of rational library design based on privileged scaffolds like piperidine allow for a more efficient exploration of chemical space and increase the probability of identifying high-quality hit compounds for novel biological targets. nih.gov

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 1-(benzyloxy)piperidin-4-amine typically originates from its ketone analog, 1-(benzyloxy)piperidin-4-one (B2643992). The conversion of the ketone to the primary amine is a critical step, conventionally achieved through reductive amination. Future research is poised to optimize this transformation with a focus on green chemistry and process efficiency.

Current and Prospective Synthetic Strategies:

Reductive Amination: The established method involves the reaction of 1-(benzyloxy)piperidin-4-one with an ammonia (B1221849) source to form an intermediate imine, which is then reduced. Common laboratory-scale reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are effective but present challenges regarding toxicity and waste disposal. commonorganicchemistry.comharvard.edu

Catalytic Hydrogenation: A more sustainable approach involves catalytic hydrogenation. This method uses molecular hydrogen (H2) as the reductant in the presence of a metal catalyst (e.g., Palladium on carbon, Raney Nickel). This process is atom-economical, with water being the only byproduct, making it highly desirable for large-scale synthesis.

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to amines. scientificupdate.com A dynamic kinetic resolution process could potentially be developed to synthesize chiral derivatives of this compound from the corresponding ketone, providing access to enantiomerically pure compounds. scientificupdate.com

Mechanochemistry: Performing reactions under solvent-free or low-solvent milling conditions can significantly reduce waste and energy consumption. acs.orgnih.gov Exploring mechanochemical reductive amination could provide a more sustainable pathway to the target compound. acs.org

Future efforts will likely focus on developing continuous flow processes for the synthesis, which can improve safety, consistency, and scalability while minimizing solvent usage.

Exploration of Diverse Functional Group Modifications for Enhanced Utility

The synthetic versatility of this compound stems from the reactivity of its primary amino group. This functional handle allows for the construction of a diverse library of derivatives for various applications, particularly in drug discovery. nih.govmdpi.com

The 4-amino group can undergo a wide range of chemical transformations to introduce new functionalities and modulate the compound's physicochemical properties.

| Modification Type | Example Reagent(s) | Resulting Functional Group | Potential Application |

| N-Alkylation | Alkyl halides (e.g., Dodecyl bromide), Aldehydes/Ketones + Reducing Agent | Secondary or Tertiary Amine | Tuning lipophilicity for biological activity mdpi.com |

| N-Acylation | Acyl chlorides (e.g., Benzoyl chloride), Carboxylic acids + Coupling agents | Amide | Creating stable linkers, probing biological interactions nih.gov |

| N-Sulfonylation | Sulfonyl chlorides (e.g., Benzenesulfonyl chloride) | Sulfonamide | Introducing hydrogen bond donors/acceptors nih.gov |

| Urea (B33335)/Thiourea Formation | Isocyanates, Isothiocyanates | Urea or Thiourea | Building blocks for enzyme inhibitors |

| Guanidinylation | Guanidinylating agents (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) | Guanidine | Mimicking arginine side chains for protein interactions |

These modifications are crucial for structure-activity relationship (SAR) studies, enabling the optimization of compounds for specific biological targets. The piperidine (B6355638) scaffold is a common motif in pharmaceuticals, and creating a library of derivatives from this compound could lead to the discovery of novel therapeutic agents. nih.govnih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental research. For this compound, advanced modeling can offer profound insights into its structure, reactivity, and potential interactions with biological systems. rsc.org

Key Areas for Computational Investigation:

Conformational Analysis: The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. Computational methods can predict the preferred orientation (axial vs. equatorial) of the amino group and the N-benzyloxy substituent, which is critical for its interaction with other molecules.

Electronic Structure Analysis: Techniques like Density Functional Theory (DFT) can be used to calculate the distribution of electrons within the molecule. researchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can identify the most reactive sites for nucleophilic and electrophilic attack. Molecular electrostatic potential (MEP) maps can visualize electron-rich and electron-poor regions, predicting sites for non-covalent interactions.

N-O Bond Energetics: A defining feature of this molecule is the N-O bond. Computational modeling can determine its bond dissociation energy (BDE), providing a quantitative measure of its strength. This information is crucial for understanding its stability and predicting its behavior in reactions involving radical intermediates.

Molecular Docking: If the this compound scaffold is explored for medicinal purposes, molecular docking simulations can predict how its derivatives bind to the active site of a target protein. rsc.orgresearchgate.net These studies can help rationalize observed biological activity and guide the design of more potent and selective analogs.

| Computational Method | Objective for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Geometry optimization, electronic property calculation | Predict stable conformations, reactivity sites (HOMO/LUMO), and charge distribution. |

| Molecular Dynamics (MD) Simulation | Simulate molecular motion over time in a biological environment | Understand conformational flexibility and interactions with solvent and biomolecules. |

| Bond Dissociation Energy (BDE) Calculation | Quantify the strength of the N-O bond | Predict thermal or photochemical lability and potential for radical formation. |

| Molecular Docking | Predict binding modes of derivatives to a target protein | Guide structure-based drug design and rationalize structure-activity relationships. |

Expanding Applications in Catalysis and Materials Science (if relevant to the N-O bond)

The N-O bond in N-alkoxyamines is a unique functional group that can be cleaved either thermally or photochemically to generate a carbon-centered radical and a stable aminoxyl radical. chimia.chresearchgate.net This property is the basis for their extensive use in polymer chemistry and opens up potential applications in catalysis.

Catalysis: The activation of N-O bonds by transition metals is an emerging field for forming new carbon-nitrogen bonds. chemrxiv.org The this compound scaffold could be explored as a precursor for nitrogen-transfer reagents. chemrxiv.org Upon cleavage, the N-O bond can generate reactive intermediates, including nitrenes or radicals, which can participate in a variety of organic transformations. nih.govacs.org Furthermore, the piperidine portion could be modified to act as a ligand, creating a bifunctional molecule where the N-O bond serves as a reactive center.

Materials Science: N-alkoxyamines are widely used as initiators and controllers for Nitroxide-Mediated Polymerization (NMP), a type of controlled radical polymerization (CRP). chimia.chchimia.ch The this compound molecule could be functionalized at the 4-amino position to create novel NMP initiators. For instance, attaching a polymerizable group (like an acrylate) would create an "inimer" capable of both initiating and propagating polymerization, leading to hyperbranched polymers. The cleavage of the N-O bond can also be used to create functional polymer end-groups or to design degradable materials. acs.orgucsc.edu

Design of Next-Generation Chemical Probes for Biological Systems